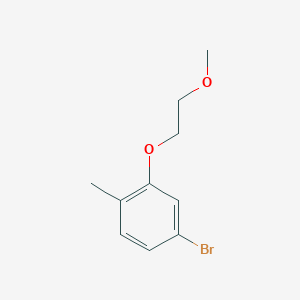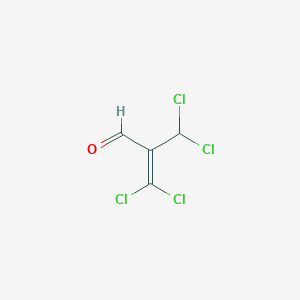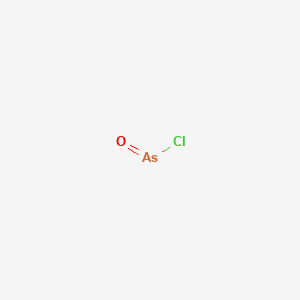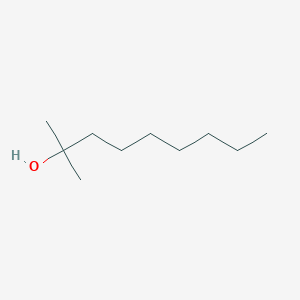
3-(Hydroxy(phenyl)phosphoryl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Hydroxy(phenyl)phosphoryl)propanoic acid derivatives involves multiple steps, including esterification, condensation, and selective reduction processes. For example, the synthesis of 3,3-bis(dibenzyloxyphosphoryl)propionic acid and its derivatives from tetraethyl methylene bisphosphonate via hydrolysis, chlorination, esterification, and condensation steps highlights the complexity and precision required in synthesizing such compounds (H. Juan, 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using various analytical techniques, including Density Functional Theory (DFT) and X-ray diffraction. These studies reveal the bond lengths, bond angles, atomic charges, and the overall geometry of the molecules. For instance, the analysis of 3-(2-Hydroxyphenyl)-1-phenyl propanone, a related compound, using DFT and natural bond orbital (NBO) analysis offers insights into the donor-acceptor interactions and the electronic properties of the molecule (C. Charanya et al., 2023).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including esterification and ring closure, demonstrating their reactivity and potential for synthesis of complex molecules. The flame retardant properties of 3-(Hydroxyphenylphosphinyl) Propionic acid, for instance, highlight the functional utility of these compounds in materials science and engineering (Zhang Ming-zhu, 2004).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in various domains. The solubility and degree of substitution of cellulose esters with 3-(hydroxyphenylphosphinyl)-propanoic acid esters, for example, significantly affect their application potential in the development of flame-retardant materials (Yunbo Zheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Polymer and Material Science Applications :
- Phloretic acid is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, providing specific properties to materials (Trejo-Machin et al., 2017).
- In another study, novel amphiphilic phosphorus-containing polymers were synthesized using 3-[hydroxy(phenyl)phosphoryl]propanoic acid, showing potential for environmental protection applications (Hua et al., 2009).
- The compound has been used as a flame retardant agent for cellulose fabrics and polyethylene terephthalate (Zhang et al., 2008).
Pharmacological and Biochemical Research :
- It is a metabolite in human biochemistry, with elevated levels reported in conditions like schizophrenia and autism. Its characterization has been enhanced by improved analytical methods (Obrenovich et al., 2018).
- Phloretic acid derivatives have been explored for anti-aging skin care compositions due to their biological properties (Wawrzyniak et al., 2016).
Chemical Synthesis and Separation Processes :
- It's employed in the separation of rare earth elements, demonstrating efficiency in separating yttrium from other rare earths in chloride media (Guolong et al., 2021).
- Used in the synthesis of bifunctional monophosphinate DOTA derivatives, important in the field of chelation therapy (Řezanka et al., 2008).
Safety and Hazards
The safety information for 3-(Hydroxy(phenyl)phosphoryl)propanoic acid includes hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P310, P338, P351 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and prevent the product from entering drains .
Wirkmechanismus
Target of Action
It has been reported that the compound serves as an electrolyte additive .
Mode of Action
3-(Hydroxy(phenyl)phosphoryl)propanoic acid constructs a spherical micellar molecular network via association of amphiphilic groups and multiple coordination sites . This network helps to directionally adsorb and transfer Zn2+ ions in an aqueous electrolyte, thus serving as an ion-flow stabilizer .
Pharmacokinetics
It is known that the compound is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of ion flow in aqueous electrolytes . This is achieved through the directional adsorption and transfer of Zn2+ ions .
Eigenschaften
IUPAC Name |
3-[hydroxy(phenyl)phosphoryl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLYCDUFHDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461246 | |
| Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14657-64-8 | |
| Record name | 2-Carboxyethyl(phenyl)phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14657-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014657648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[Hydroxy(phenyl)phosphoryl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxyphenylphosphinyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 3-(hydroxyphenylphosphinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of HPP affect the morphology and properties of electrospun nanofiber mats?
A2: Studies show that using HPP in the creation of electrospun PET nanofiber mats doesn't just improve flame retardancy, but also influences the structure of the nanofibers themselves. [] The average diameter of these fibers tends to decrease, and they demonstrate increased orientation when collected on a high-speed rotating drum. [] This change in morphology can lead to enhanced tensile strength and a significant reduction in the mean pore size of the nanofiber mats. []
Q2: Has HPP been combined with other materials to create novel flame retardants?
A3: Yes, researchers have explored combining HPP with other materials to create novel flame-retardant composites. For example, reacting HPP with melamine has resulted in a halogen-free flame retardant that significantly improves the fire resistance of flexible polyurethane foams (FPUF). [] This approach offers a promising avenue for developing safer and more environmentally friendly flame-retardant materials.
Q3: Can you elaborate on the use of HPP in conjunction with nanoparticles for enhancing the properties of cotton fabrics?
A4: Research demonstrates that combining HPP with magnesium oxide nanoparticles (MgO NPs) and other elements like silicon and nitrogen can significantly improve the thermal and flame-retardant properties of cotton fabrics. [] This approach not only enhances fire resistance but also imparts antibacterial properties to the fabric. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)











![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)